2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide is an organic compound that features a benzylthio group attached to an acetamide backbone, with a piperidinylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide typically involves the following steps:
Formation of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol compound under basic conditions.
Acetamide Formation: The acetamide moiety can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the benzylthio and acetamide intermediates with the 3-(2-oxopiperidin-1-yl)phenyl group. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidinylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidinylphenyl moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: It can be used to study enzyme interactions and inhibition, given its potential to interact with various biological targets.
Industrial Applications: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, while the piperidinylphenyl moiety can engage in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: shares structural similarities with other benzylthioacetamides and piperidinylphenyl derivatives.
N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Lacks the benzylthio group but retains the piperidinylphenyl moiety.
2-(benzylthio)acetamide: Contains the benzylthio group but lacks the piperidinylphenyl moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzylthio and piperidinylphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-25-14-16-7-2-1-3-8-16)21-17-9-6-10-18(13-17)22-12-5-4-11-20(22)24/h1-3,6-10,13H,4-5,11-12,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGIXGLZPZGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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